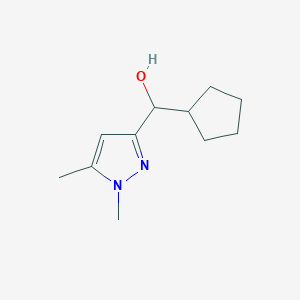

cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Description

Properties

IUPAC Name |

cyclopentyl-(1,5-dimethylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-8-7-10(12-13(8)2)11(14)9-5-3-4-6-9/h7,9,11,14H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWMYTAGAIUUQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(C2CCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides regioisomeric pyrazoles, which can be separated and purified . The reaction conditions often include refluxing the mixture to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine .

Scientific Research Applications

Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit catalytic activity. These complexes can facilitate various chemical reactions, such as the oxidation of catechol to o-quinone .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Key Observations:

Cycloalkyl Substituents : The cyclopentyl and cyclobutyl analogs differ in ring size, impacting steric hindrance and lipophilicity. The cyclopentyl group (~194.28 g/mol) may enhance hydrophobic interactions compared to the smaller cyclobutyl variant (~172.22 g/mol), making it more suitable for lipid-rich environments .

Functional Group Diversity: The chloro-ethanone derivative (172.61 g/mol) introduces a reactive ketone, enabling nucleophilic substitution or condensation reactions, unlike the hydroxyl group in the target compound .

Biological Activity

Cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol (CPME) is a compound that has garnered attention for its significant biological activities, particularly as a selective antagonist of the neuropeptide Y2 receptor. This receptor plays a crucial role in regulating appetite and energy metabolism, making CPME a promising candidate for research into obesity and related metabolic disorders.

- Molecular Formula: C14H20N2O

- Molecular Weight: 232.32 g/mol

- Appearance: Colorless liquid

- Solubility: Soluble in polar solvents such as water and ethanol

CPME acts primarily as an antagonist at the neuropeptide Y2 receptor, which is involved in various physiological processes including appetite regulation and anxiety-related behaviors. By blocking this receptor, CPME has shown potential in modulating eating behavior and could be beneficial for treating obesity and anxiety disorders. The selectivity of CPME towards the neuropeptide Y2 receptor enhances its utility in pharmacological studies focused on these conditions.

Antagonistic Effects on Neuropeptide Y2 Receptor

The primary biological activity of CPME is its antagonistic effect on the neuropeptide Y2 receptor. This interaction can lead to:

- Reduced Appetite: By inhibiting the receptor, CPME may help decrease food intake.

- Anxiety Modulation: The blockade of neuropeptide Y2 can also influence anxiety-related behaviors, providing potential therapeutic avenues for anxiety disorders.

Other Potential Biological Activities

In addition to its effects on the neuropeptide Y2 receptor, CPME has been investigated for other biological activities:

- Antimicrobial Properties: Preliminary studies suggest that CPME may exhibit antimicrobial effects, although further research is needed to establish this activity definitively.

- Anticancer Potential: There are indications that CPME could have anticancer properties, warranting further exploration in cancer research.

Pharmacological Studies

Research has demonstrated that CPME's selectivity for the neuropeptide Y2 receptor allows it to effectively modulate physiological responses related to appetite and anxiety. For instance, studies have shown that administration of CPME in animal models results in significant reductions in food intake compared to controls.

Comparative Analysis with Similar Compounds

To better understand the unique properties of CPME, a comparative analysis with structurally similar compounds was conducted. The following table summarizes key features of CPME and related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C14H20N2O | Selective antagonist of neuropeptide Y2 receptor |

| 1-cyclopentyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine | C14H21N5 | Different substitution patterns affecting biological activity |

| 3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanol | C8H12N2O | Smaller structure with distinct properties |

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of CPME is crucial for predicting its therapeutic applications. Initial studies have indicated favorable absorption characteristics, but comprehensive evaluations regarding its safety profile and potential side effects are ongoing. These include assessments of toxicity and long-term effects when used as a therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for cyclopentyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol, and how is purity validated?

- Methodological Answer : Synthesis typically involves condensation reactions between pyrazole derivatives and cyclopentyl precursors. For example, chalcone intermediates may be refluxed with hydrazine derivatives in methanol, followed by purification via silica gel column chromatography (e.g., CH₂Cl₂/MeOH eluent) to isolate the target compound . Purity validation employs techniques like HPLC, NMR (to confirm absence of tautomers or byproducts), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR resolves substituent positions and hydrogen bonding patterns (e.g., hydroxyl proton shifts). FT-IR confirms functional groups like -OH and C=N .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (e.g., anisotropic displacement parameters) and ORTEP visualization tools (WinGX suite) are used to determine absolute configuration and intermolecular interactions .

Q. What are common challenges in optimizing synthetic yields, and how are they addressed?

- Methodological Answer : Low yields may arise from steric hindrance at the cyclopentyl-pyrazole junction or competing side reactions. Mitigation strategies include:

- Using excess cyclopentyl precursors in refluxing ethanol.

- Employing catalytic acids (e.g., HCl) to accelerate cyclization.

- Post-synthetic purification via recrystallization (e.g., methanol/water mixtures) .

Advanced Research Questions

Q. How can computational methods like DFT elucidate electronic properties and reaction mechanisms?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability. For example, β-ketoenol tautomerization in pyrazole derivatives is modeled using Gaussian09 with B3LYP/6-31G(d) basis sets. Validation involves comparing computed IR/NMR spectra with experimental data .

Q. What strategies resolve contradictions in crystallographic refinement (e.g., disorder or twinning)?

- Methodological Answer :

- Disorder : Use SHELXL’s PART/SUMP instructions to model split positions.

- Twinning : Apply TWIN/BASF commands in SHELXL and verify via R-factor convergence.

- Validation : Check hydrogen-bonding networks (graph-set analysis) and packing motifs using Mercury software to ensure geometric plausibility .

Q. How does the compound interact with biological targets like APH(2'')-IVa, and what assays quantify inhibitory activity?

- Methodological Answer : Enzyme inhibition assays (e.g., radiometric or fluorescence-based) measure IC₅₀ values. For APH(2'')-IVa, kinetic studies use ATP/antibiotic substrates (e.g., kanamycin) in Tris-HCl buffer (pH 7.5). Dose-response curves and Lineweaver-Burk plots determine inhibition mode (competitive/non-competitive) .

Q. How do hydrogen-bonding networks influence crystal packing and stability?

- Methodological Answer : Graph-set analysis (Etter’s formalism) categorizes hydrogen bonds (e.g., D(2) chains or R₂²(8) rings) in SCXRD data. For cyclopentyl-pyrazole derivatives, intermolecular O-H⋯N bonds often form 2D sheets, enhancing thermal stability. Solvent-free crystals are prioritized to avoid lattice destabilization .

Data Contradiction Analysis

Q. How are discrepancies between computational and experimental spectral data reconciled?

- Methodological Answer :

- NMR Shifts : Solvent effects (DMSO vs. CDCl₃) and tautomerism (e.g., keto-enol forms) are modeled using PCM (Polarizable Continuum Model) in DFT.

- IR Bands : Anharmonic corrections in computed spectra account for overtones not seen experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.